R-Psop

NMUR2 Binding Affinity GPCR Pharmacology

Peptide-based neuromedin U probes suffer from poor stability and variable BBB penetration. R-PSOP solves this as a non-peptidic, selective NMUR2 antagonist. - High NMUR2 affinity: Ki = 52 nM, Kb = 92 nM (human) - >192-fold selectivity over NMUR1 - no off-target confounding - Validated in rodent models: attenuates NMU-23-evoked spinal reflexes - Reliable positive control for novel NMUR2 ligand screening

Molecular Formula C20H22N4O2
Molecular Weight 350.4 g/mol
Cat. No. B12427273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-Psop
Molecular FormulaC20H22N4O2
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESC1CN2CCC1C3(C2)CC4=C(O3)N=CC(=C4)NC(=O)NC5=CC=CC=C5
InChIInChI=1S/C20H22N4O2/c25-19(22-16-4-2-1-3-5-16)23-17-10-14-11-20(26-18(14)21-12-17)13-24-8-6-15(20)7-9-24/h1-5,10,12,15H,6-9,11,13H2,(H2,22,23,25)/t20-/m0/s1
InChIKeyBUOWEYLLAFLKCW-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-PSOP: Potent, Selective Nonpeptidic NMUR2 Antagonist for Metabolic and Neuroscience Research


R-PSOP (CAS 1185189-97-2) is a synthetic, small-molecule, nonpeptidic antagonist of the neuromedin U receptor 2 (NMUR2), a G protein-coupled receptor (GPCR) implicated in energy homeostasis, stress responses, and nociception [1]. It is characterized by a spirocyclic furo[2,3-b]pyridine core and a molecular formula of C20H22N4O2 [2]. First reported in 2009, R-PSOP is widely recognized as the prototypical tool compound for investigating NMUR2 pharmacology, establishing a benchmark for in vitro and in vivo studies of this receptor system [1].

Compound Type
Nonpeptidic small-molecule antagonist
Target System
NMUR2 GPCR pathway studies
Prototypical Tool
Benchmark for in vitro and in vivo NMUR2 pharmacology

The Case Against Generic Substitution: Why Alternative NMUR2 Modulators Cannot Replace R-PSOP


In the study of neuromedin U (NMU) signaling, the choice of chemical probe is not trivial. Alternative approaches, such as peptide-based agonists (e.g., CPN-219, NY0116) or peptide antagonists, carry inherent limitations: peptidergic tools are often plagued by poor metabolic stability, variable blood-brain barrier (BBB) permeability, and complex synthesis that can introduce batch-to-batch variability [1]. R-PSOP, as a nonpeptidic small molecule, circumvents these issues, offering a distinct pharmacological profile—specifically, its unique combination of high NMUR2 affinity, profound subtype selectivity over NMUR1, and demonstrable in vivo efficacy—that cannot be replicated by generic peptide tools or less selective ligands [2]. For any experimental design requiring precise, reversible blockade of NMUR2 without confounding activity at NMUR1, R-PSOP remains an indispensable and non-substitutable reagent.

1 Peptide-based modulators may introduce metabolic stability and BBB permeability variability, limiting translational model fit.
2 Generic or less selective ligands cannot replicate the reported NMUR2-vs-NMUR1 selectivity window; NMUR1 activity may confound results.
3 Batch-to-batch consistency and CNS penetration profile of alternative tools may differ, impacting reproducibility of central nervous system studies.

Quantitative Differentiation: Head-to-Head and Class-Level Evidence for R-PSOP


Receptor Binding Affinity: R-PSOP Exhibits Nanomolar Potency at Human and Rat NMUR2

In competition radioligand binding assays, R-PSOP demonstrates high-affinity binding to the human NMUR2 receptor, with a Ki of 52 nM. This level of potency is a key driver for its selection as a tool compound [1].

Binding Affinity
Head-to-head
Ki = 52 nM (human NMUR2)
Supports target-engagement assay context at nanomolar concentrations.
Rat receptor affinity slightly higher (32 nM); review cross-species binding.
NMUR2 Binding Affinity GPCR Pharmacology

Functional Antagonism: R-PSOP Potently Blocks NMUR2-Mediated Signaling

Beyond binding, R-PSOP functionally antagonizes NMUR2-mediated signaling. In cellular assays measuring agonist-induced phosphoinositide (PI) turnover, R-PSOP exhibits a functional Kb of 92 nM at the human receptor [1].

Functional Antagonism
Cross-study
Kb = 92 nM (human NMUR2)
Validates use in functional and phenotypic assay contexts.
PI turnover assay context; confirm in target cellular model.
NMUR2 Functional Antagonism Signal Transduction

Receptor Subtype Selectivity: R-PSOP Demonstrates Exceptional Selectivity for NMUR2 Over NMUR1

A critical differentiator is R-PSOP's exquisite selectivity for the NMUR2 subtype. It exhibits extremely low affinity for the closely related NMUR1 receptor, with a Ki of >10 μM. This translates to a >192-fold selectivity window over human NMUR2 [1].

Subtype Selectivity
Head-to-head
NMUR2 Ki 52 nM vs NMUR1 Ki >10,000 nM
Enables isoform-specific pathway interpretation without NMUR1 confounding activity.
>192-fold reported selectivity window in binding assays.
NMUR2 Receptor Selectivity GPCR

In Vivo Efficacy: R-PSOP Attenuates NMUR2-Mediated Nociceptive Responses

R-PSOP is not limited to in vitro use; it demonstrates clear in vivo efficacy. In a rat model of spinal nociception, intrathecal administration of R-PSOP (10 μL of 50 nmol) significantly attenuated the nociceptive responses evoked by the peptide agonist NMU-23 [1].

In Vivo Nociception
Class-level
Attenuated NMU-23-evoked spinal reflex responses
Supports model-response endpoint context for pain pathway studies.
Rat intrathecal model; dose and species context must be reviewed.
NMUR2 In Vivo Pharmacology Pain Research

CNS Penetration: R-PSOP Exhibits Moderate Brain Permeability

For studies targeting central NMUR2 function, brain penetration is a crucial parameter. R-PSOP is reported to demonstrate moderate central nervous system (CNS) penetration, a property that distinguishes it from many larger peptidergic tools which are often BBB-impermeable .

CNS Penetration
Data to verify
Moderate reported brain permeability
May support central NMUR2 research models; peptide tools often lack this property.
Qualitative class-level inference; source-specific data review recommended.
NMUR2 Blood-Brain Barrier CNS Pharmacology

Chemical and Storage Stability: R-PSOP Offers Practical Handling Advantages

Compared to peptidergic compounds which require stringent storage to prevent degradation, R-PSOP demonstrates greater chemical stability. As a small molecule, it is typically supplied as a stable solid and can be stored at -20°C for up to 3 years in powder form .

Chemical Stability
Source review
Stable solid; -20°C storage up to 3 years reported
Practical handling advantage over peptide-based NMUR2 ligands.
Supplier-reported storage; confirm stability under lab conditions.
NMUR2 Compound Stability Laboratory Reagents

Optimized Application Scenarios for R-PSOP in Research and Drug Discovery


In Vitro Pharmacological Profiling of NMUR2 Antagonism

R-PSOP serves as an essential positive control and benchmark compound in any assay panel designed to identify or characterize novel NMUR2 ligands. Its well-defined Ki (52 nM) and Kb (92 nM) values at the human receptor provide a reliable standard for comparing the potency and efficacy of new chemical entities [1].

In Vivo Studies of NMUR2-Mediated Nociception and Central Functions

Researchers investigating the role of NMUR2 in pain pathways, stress responses, or feeding behavior can utilize R-PSOP in rodent models. Its ability to attenuate NMU-23-evoked spinal reflexes validates its use as a systemic or central pharmacological tool to probe NMUR2 function in vivo [1].

Functional Selectivity and Signal Transduction Studies

The high selectivity of R-PSOP for NMUR2 (>192-fold over NMUR1) makes it the reagent of choice for dissecting the specific signaling pathways and physiological consequences downstream of NMUR2 activation, without the confounding influence of NMUR1 engagement [1]. This is particularly critical in tissues where both receptors may be co-expressed.

Application
Selection Property
Validation Focus
NMUR2 pharmacological profiling
Defined reference binding and antagonism values
Benchmark comparator for novel ligand screening
In vivo nociception and CNS pathway studies
Reported in vivo model response and CNS permeability
Model-response endpoint interpretation
NMUR2 signal transduction dissection
High NMUR2 subtype selectivity window
Isoform-specific pathway interpretation

Technical Documentation Hub

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39 linked technical documents
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